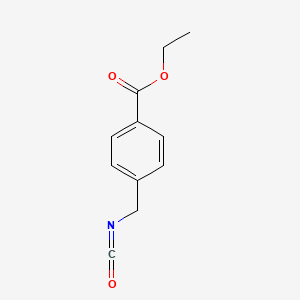

4-(异氰酸甲基)苯甲酸乙酯

描述

Ethyl 4-(isocyanatomethyl)benzoate is an organic compound used in the preparation of cellulose carbamate and ester derivatives . It also plays a role in the preparation of ethyl 4-(3-(4-oxo-6-tridecyl-1,4-dihydropyrimidin-2-yl)ureido)benzoate and ethyl 4-(2-oxocyclohexanecarboxamido)benzoate .

Synthesis Analysis

Ethyl 4-(isocyanatomethyl)benzoate can be synthesized through a route with high total yields, mild conditions, and simple operation . The synthesis involves three steps: alkylation, esterification, and alkylation .Molecular Structure Analysis

The molecule contains a total of 26 bonds, including 15 non-H bonds, 9 multiple bonds, 5 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic isocyanate, and 1 aromatic ester . It consists of 11 Hydrogen atoms, 11 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms .科学研究应用

Synthesis of Benzocaine Derivatives

Ethyl 4-(isocyanatomethyl)benzoate can be used as a synthetic intermediate for the synthesis of benzocaine derivatives . It can be incorporated with a well-known drug (benzocaine) with cyanoacetamide function to get a powerful synthon ethyl 4-cyanoacetamido benzoate . This synthetic intermediate was used as a precursor for the synthesis of various scaffolds containing the benzocaine core .

Antibacterial Evaluation

The synthesized benzocaine derivatives can be evaluated for their antibacterial activities against Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa) .

Molecular Docking Studies

Molecular docking studies can be conducted on the synthesized benzocaine derivatives . The molecular docking studies were screened by MOE software for the more potent antibacterial agent .

2D-QSAR Modeling

2D-QSAR (Quantitative Structure-Activity Relationship) modeling can be performed on the synthesized benzocaine derivatives . This can help in understanding the relationship between the chemical structure of the compounds and their biological activities .

Design of Local Anesthetics

Ethyl 4-(isocyanatomethyl)benzoate can be used in the design of new local anesthetics . Tetracaine and pramocaine were used as the lead compounds to design the target molecules .

Biological Activity Evaluation

The newly designed target compounds can be evaluated for their biological activities via surface anesthesia, infiltration anesthesia, block anesthesia and acute toxicity tests .

安全和危害

The safety data sheet for Ethyl benzoate, a related compound, suggests that it is a combustible liquid and harmful if swallowed . It is recommended to keep away from heat/sparks/open flames/hot surfaces, and to wear protective gloves/clothing/eye protection/face protection . In case of fire, CO2, dry chemical, or foam should be used for extinction . It should be stored in a well-ventilated place and kept cool .

作用机制

Target of Action

Ethyl 4-(isocyanatomethyl)benzoate, like other benzoate compounds, primarily targets the sodium ion (Na+) channels on nerve membranes . These channels play a crucial role in the conduction of nerve impulses, which are fundamental to the sensation of pain.

Mode of Action

This compound acts by binding to specific parts of the sodium ion (Na+) channel on the nerve membrane . It affects the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses . This results in a loss of local sensation without affecting consciousness, which is convenient for local surgery and treatment .

Biochemical Pathways

It is known that local anesthetics like this compound can reduce the excitability of the membrane and have no effect on the resting potential

Result of Action

The primary result of the action of Ethyl 4-(isocyanatomethyl)benzoate is the temporary relief of pain. By blocking the conduction of nerve impulses, it causes a loss of local sensation, making it useful for local surgery and treatment .

属性

IUPAC Name |

ethyl 4-(isocyanatomethyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-2-15-11(14)10-5-3-9(4-6-10)7-12-8-13/h3-6H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSLSABJQGZBILS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)CN=C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(Benzo[d][1,3]dioxol-5-yl)-2,3,4,6-tetrahydropyrimido[2,1-a]isoindol-6-ol](/img/structure/B3154901.png)

![4-[2-(3,5-Difluorophenyl)ethyl]piperidine](/img/structure/B3154969.png)